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Technical Support Center: Albophoma sp.
Culture
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in preventing and

managing microbial contamination in Albophoma sp. cultures.

Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for Albophoma sp.?

A1: Albophoma yamanashiensis has been shown to grow well on Malt Extract Agar (MEA) and

Potato Dextrose Agar (PDA).[1][2] Optimal growth is observed at temperatures between 25°C

and 30°C. Growth is significantly reduced at 35°C and is completely inhibited at 37°C.[1][2]

Q2: What are the most common types of microbial contaminants in fungal cultures?

A2: The most common contaminants are bacteria and other fungi (molds and yeasts).[3][4]

Bacterial contamination often manifests as cloudy or turbid media, sometimes with a surface

film, and can cause a sudden drop in pH.[3] Fungal contaminants may appear as filamentous

mycelia or fuzzy patches, and in advanced stages can be white, yellowish, or black.[4]

Q3: How can I visually identify bacterial contamination in my Albophoma sp. culture?
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A3: Bacterial contamination can be identified by several visual cues:

Turbidity: The culture medium appears cloudy or milky.[3]

pH Change: If the medium contains a pH indicator like phenol red, a color change to yellow

indicates acidification due to bacterial metabolism.[4][5]

Microscopic Observation: Under a microscope, you will see small, often motile, particles

between the fungal hyphae.[5]

Q4: What are the signs of fungal cross-contamination?

A4: Fungal cross-contamination can be identified by:

Atypical Morphology: The appearance of fungal colonies that differ in color, texture, or growth

rate from your Albophoma sp. culture.

Microscopic Examination: Observing spores or hyphal structures that are inconsistent with

Albophoma sp. morphology.

Q5: Is it necessary to use antibiotics in my Albophoma sp. culture media?

A5: While not strictly necessary if excellent aseptic technique is followed, antibiotics can be a

useful preventative measure against bacterial contamination. A common combination is

penicillin and streptomycin. However, it is advisable to periodically culture your Albophoma sp.

without antibiotics to ensure no low-level, resistant contamination is being masked.

Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Symptoms:

Culture medium is turbid or cloudy.[3]

A foul odor is emanating from the culture vessel.

Rapid decrease in the pH of the medium (if an indicator is present).[5]
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Microscopic examination reveals small, motile, non-fungal cells.[5]

Immediate Actions:

Isolate: Immediately separate the suspected contaminated culture(s) to prevent cross-

contamination to other cultures.

Verify: Examine a small sample of the culture under a phase-contrast microscope to confirm

the presence of bacteria.

Document: Record the details of the contamination event, including the date, culture

identifier, and visual observations.

Solutions:

For minor contamination: It may be possible to salvage the culture by transferring a small

piece of uncontaminated mycelium to a fresh agar plate containing antibiotics.

For severe contamination: It is highly recommended to discard the contaminated culture to

prevent further spread. Autoclave the contaminated vessel before disposal.[6]

Decontaminate Equipment: Thoroughly clean and disinfect the incubator, biosafety cabinet,

and any other equipment that may have come into contact with the contaminated culture.[6]

[7]

Issue 2: Suspected Fungal Contamination (Cross-
Contamination)
Symptoms:

Appearance of colonies with different morphology (color, texture) from Albophoma sp.

Faster or slower growing patches within the culture.

Microscopic observation of different spore or hyphal types.

Immediate Actions:
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Isolate: Segregate the contaminated culture immediately.

Examine: Carefully observe the morphology of the contaminating fungus.

Review Procedures: Analyze your recent workflow to identify potential sources of the cross-

contamination.

Solutions:

Subculture from a pure section: If a distinct, uncontaminated area of your Albophoma sp.

culture exists, carefully transfer a small piece of mycelium to a fresh agar plate.

Discard: If the contamination is widespread, it is best to discard the culture by autoclaving.[6]

Improve Aseptic Technique: Reinforce strict aseptic techniques in all subsequent culture

work.

Data Presentation
Table 1: Growth of Albophoma yamanashiensis (strain M98) on different media and at various

temperatures after 15 days.

Culture Medium Temperature (°C)
Average Colony Diameter
(cm) ± SD

Malt Extract Agar (MEA) 25 4.67 ± 0.06

Potato Dextrose Agar (PDA) 25 4.50 ± 0.00

Minimal Medium (MMM) 25 3.87 ± 0.12

MEA 30 Growth Observed

PDA 30 Growth Observed

MEA 35 Severely Decreased Growth

PDA 35 Severely Decreased Growth

MEA 37 No Growth

PDA 37 No Growth
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Data sourced from a study on Albophoma yamanashiensis.[1][2]

Experimental Protocols
Protocol 1: Preparation of Potato Dextrose Agar (PDA)
Materials:

200 g Potatoes

20 g Dextrose

20 g Agar

1 L Distilled water

0.1N HCl and 0.1N NaOH (for pH adjustment)

Autoclave

Sterile Petri dishes or culture tubes

Procedure:

Wash, peel, and slice the potatoes.

Boil the sliced potatoes in 500 ml of distilled water for 20-30 minutes until soft.

Filter the potato extract through a muslin cloth.

In a separate flask, dissolve the 20 g of agar in 500 ml of distilled water by heating.

Add 20 g of dextrose to the potato extract and stir until dissolved.

Combine the potato-dextrose mixture with the molten agar.

Adjust the total volume to 1 L with distilled water.

Check the pH and adjust to 5.6 ± 0.2.[8] For bacterial inhibition, the pH can be lowered to 3.5

with sterile 10% tartaric acid after autoclaving and cooling.[8]
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Dispense the medium into flasks or tubes and plug with cotton.

Sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[8]

Allow the medium to cool to approximately 45-50°C before pouring into sterile Petri dishes or

making slants.

Protocol 2: Aseptic Subculturing of Albophoma sp.
Materials:

Mature Albophoma sp. culture plate

Fresh PDA or MEA plates

Sterile scalpel or inoculation loop

Bunsen burner or alcohol lamp

70% Ethanol

Laminar flow hood or sterile work area

Procedure:

Disinfect the work surface of the laminar flow hood with 70% ethanol.

Arrange all necessary materials within the sterile work area.

Sterilize the scalpel or inoculation loop by flaming it until red hot and then allowing it to cool.

[9]

Open the lid of the mature Albophoma sp. culture plate slightly.

Using the sterile scalpel, cut a small piece of agar (approximately 0.5 cm x 0.5 cm) from the

leading edge of the fungal colony.

Transfer the agar plug to the center of the fresh agar plate, mycelium-side down.
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Close the lid of the new plate.

Flame the mouth of the culture tube or scalpel again before setting it down.

Seal the new plate with parafilm and label it with the species name, date, and any other

relevant information.

Incubate at 25-30°C in the dark.

Protocol 3: Cryopreservation of Albophoma sp. Cultures
Materials:

Actively growing Albophoma sp. culture

Cryopreservation medium (e.g., 10-15% glycerol in potato dextrose broth)

Sterile cryovials

Sterile scalpel or cork borer

Controlled-rate freezer or isopropanol-buffered container (e.g., "Mr. Frosty")

-80°C freezer or liquid nitrogen storage

Procedure:

Prepare and sterilize the cryopreservation medium.

From an actively growing plate, cut small agar plugs of the Albophoma sp. mycelium.

Place one or two agar plugs into each cryovial.

Add 1-1.5 ml of the cryopreservation medium to each vial.

Seal the vials tightly.

Place the vials in a controlled-rate freezer set to cool at -1°C per minute to -80°C.

Alternatively, place the vials in an isopropanol-buffered container and store at -80°C
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overnight.[10]

For long-term storage, transfer the frozen vials to a liquid nitrogen freezer (-196°C) or

maintain at -80°C.[11]

Visualizations
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Routine Culture Inspection

Visual Check:
- Turbidity?

- Atypical Colonies?
- pH Change?

No Contamination Detected
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Abnormality Found

Microscopic Examination

Identify Contaminant Type

Continue Routine Culture

Yes

Isolate Contaminated Culture
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(Minor Contamination)

Bacterial
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Fungal (Cross-Contamination)

Other Fungi Identified

Discard Culture
(Autoclave)

No / Severe
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(with antibiotics for bacteria)

Yes

Decontaminate Workspace
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Review Aseptic Technique

Click to download full resolution via product page

Caption: Workflow for troubleshooting microbial contamination.
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1. Prepare Sterile Workspace
(Laminar Flow Hood, 70% Ethanol)

2. Sterilize Inoculation Tools
(Flame until red hot)

3. Open Mature Culture Plate

4. Select Mycelium from
Leading Edge

5. Transfer Agar Plug to
Fresh Plate

6. Seal and Label New Plate

7. Incubate at 25-30°C

Click to download full resolution via product page

Caption: Workflow for aseptic subculturing of Albophoma sp.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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